molecular formula C17H26N2OS B8181989 (R)-2-methyl-N-[(1S)-spiro[indane-2,4'-piperidine]-1-yl]propane-2-sulfinamide

(R)-2-methyl-N-[(1S)-spiro[indane-2,4'-piperidine]-1-yl]propane-2-sulfinamide

Cat. No.: B8181989
M. Wt: 306.5 g/mol
InChI Key: WJMSINQARSIDBW-QVKFZJNVSA-N
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Description

®-2-methyl-N-[(1S)-spiro[indane-2,4’-piperidine]-1-yl]propane-2-sulfinamide is a chiral sulfinamide compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-methyl-N-[(1S)-spiro[indane-2,4’-piperidine]-1-yl]propane-2-sulfinamide typically involves the following steps:

    Formation of the spirocyclic intermediate: The spiro[indane-2,4’-piperidine] core is synthesized through a cyclization reaction involving indane and piperidine derivatives under specific conditions.

    Introduction of the sulfinamide group: The sulfinamide moiety is introduced via a reaction between the spirocyclic intermediate and a sulfinylating agent, such as sulfinyl chloride, in the presence of a base like triethylamine.

    Chiral resolution: The final step involves the resolution of the racemic mixture to obtain the desired ®-enantiomer using chiral chromatography or crystallization techniques.

Industrial Production Methods

Industrial production of ®-2-methyl-N-[(1S)-spiro[indane-2,4’-piperidine]-1-yl]propane-2-sulfinamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the chiral resolution process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfinamide group, to form sulfone derivatives.

    Reduction: Reduction of the sulfinamide group can yield the corresponding sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted sulfinamide derivatives.

Scientific Research Applications

Chemistry

    Asymmetric Synthesis: The chiral nature of ®-2-methyl-N-[(1S)-spiro[indane-2,4’-piperidine]-1-yl]propane-2-sulfinamide makes it a valuable chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology

    Enzyme Inhibition:

Medicine

    Drug Development: Due to its unique structure, the compound is being explored for its potential as a lead compound in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various industrial processes.

Mechanism of Action

The mechanism of action of ®-2-methyl-N-[(1S)-spiro[indane-2,4’-piperidine]-1-yl]propane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target protein. This modulation can result in the inhibition or activation of the target, leading to the desired therapeutic or catalytic effect.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-methyl-N-[(1R)-spiro[indane-2,4’-piperidine]-1-yl]propane-2-sulfinamide: The enantiomer of the compound, which may have different biological activities and applications.

    Spirocyclic sulfinamides: Other compounds with similar spirocyclic structures and sulfinamide groups, which may share some chemical and biological properties.

Uniqueness

®-2-methyl-N-[(1S)-spiro[indane-2,4’-piperidine]-1-yl]propane-2-sulfinamide is unique due to its specific chiral configuration and spirocyclic structure, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(R)-2-methyl-N-[(1S)-spiro[1,3-dihydroindene-2,4'-piperidine]-1-yl]propane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2OS/c1-16(2,3)21(20)19-15-14-7-5-4-6-13(14)12-17(15)8-10-18-11-9-17/h4-7,15,18-19H,8-12H2,1-3H3/t15-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMSINQARSIDBW-QVKFZJNVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC1C2=CC=CC=C2CC13CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N[C@@H]1C2=CC=CC=C2CC13CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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